1-(Chloromethyl)-1-ethylcyclopropane

Description

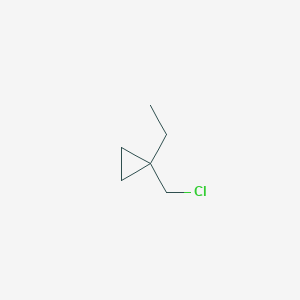

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11Cl |

|---|---|

Molecular Weight |

118.60 g/mol |

IUPAC Name |

1-(chloromethyl)-1-ethylcyclopropane |

InChI |

InChI=1S/C6H11Cl/c1-2-6(5-7)3-4-6/h2-5H2,1H3 |

InChI Key |

LYZDAEVHSRXTPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloromethyl 1 Ethylcyclopropane

Direct Synthesis Approaches

Direct synthesis approaches encompass methods that aim to construct the target molecule through straightforward, often single-step, transformations of readily available precursors.

Alkylation-Chlorination Pathways

While a direct, one-step alkylation-chlorination of a cyclopropane (B1198618) ring to yield 1-(Chloromethyl)-1-ethylcyclopropane is not a commonly documented pathway, a conceptual multi-step approach can be considered. This would typically involve the initial formation of the ethylcyclopropane (B72622) skeleton followed by a chlorination step. A plausible synthetic sequence could begin with the Simmons-Smith cyclopropanation of 1-butene (B85601) using diethylzinc (B1219324) and diiodomethane (B129776) to form ethylcyclopropane. Subsequent chlorination, as detailed in the following section, would then be required to introduce the chloromethyl group. The challenge in this pathway lies in achieving regioselectivity during the chlorination step.

Radical Halogenation Techniques

The free-radical chlorination of ethylcyclopropane is a direct method for the synthesis of chlorinated derivatives, including this compound. pdx.edu This reaction typically proceeds via a free-radical chain mechanism, initiated by ultraviolet (UV) light or a chemical initiator. The process involves the homolytic cleavage of chlorine (Cl₂) into two chlorine radicals (Cl•), which then abstract a hydrogen atom from the ethylcyclopropane molecule to form a carbon-centered radical. This radical then reacts with another molecule of Cl₂ to yield the chlorinated product and another chlorine radical, thus propagating the chain. uky.edu

The reaction with ethylcyclopropane can lead to a mixture of several possible monochlorinated isomers, as hydrogen abstraction can occur at different positions on both the ethyl group and the cyclopropane ring. brainly.com The distribution of these products is influenced by the relative stability of the radical intermediates formed. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. Therefore, abstraction of the tertiary hydrogen at the C1 position of the cyclopropane ring is favored, leading to the formation of the 1-ethylcyclopropyl radical. masterorganicchemistry.commasterorganicchemistry.com Subsequent reaction with chlorine yields the desired product, 1-chloro-1-ethylcyclopropane. However, abstraction from other positions also occurs, resulting in a product mixture. brainly.com

Table 1: Potential Monochlorination Products of Ethylcyclopropane

| Product Name | Position of Chlorination |

|---|---|

| This compound | Methyl group of the ethyl substituent |

| 1-Chloro-1-ethylcyclopropane | C1 of the cyclopropane ring |

| 1-Chloro-2-ethylcyclopropane | C2 of the cyclopropane ring |

Note: The target compound's formal name according to the outline is this compound, which implies chlorination on the methyl group of the ethyl side chain. However, free radical halogenation of ethylcyclopropane more readily forms 1-chloro-1-ethylcyclopropane at the tertiary carbon of the ring. The synthesis of the specified isomer via this method would be less direct.

The selectivity of the reaction can be influenced by the choice of chlorinating agent. Reagents like sulfuryl chloride (SO₂Cl₂) can sometimes offer different selectivity compared to Cl₂. masterorganicchemistry.com

Grignard Reagent-Mediated Syntheses

A versatile and common strategy for synthesizing substituted cyclopropanes like this compound involves the use of Grignard reagents. This is typically a two-step process: the synthesis of a precursor alcohol, followed by its conversion to the corresponding chloride.

Step 1: Synthesis of (1-Ethylcyclopropyl)methanol (B3376416)

The key intermediate, (1-ethylcyclopropyl)methanol, can be prepared through several Grignard-based routes. One common method involves the reaction of a cyclopropyl (B3062369) Grignard reagent with an aldehyde. For instance, ethylmagnesium bromide can be reacted with cyclopropanecarboxaldehyde. Alternatively, a more elaborate approach could involve the reaction of a Grignard reagent with a cyclopropanecarboxylic acid ester.

A highly effective method for the synthesis of 1-substituted cyclopropylmethanols is the Kulinkovich reaction. This involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst to form the cyclopropanol, which can then be functionalized.

Step 2: Chlorination of (1-Ethylcyclopropyl)methanol

Once the precursor alcohol, (1-ethylcyclopropyl)methanol, is obtained, it can be converted to this compound. This transformation is a standard procedure in organic synthesis and can be achieved using various chlorinating agents. Common reagents for this conversion include:

Thionyl chloride (SOCl₂): Often used with a base like pyridine (B92270) to neutralize the HCl byproduct.

Appel reaction conditions: Using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).

This two-step Grignard-based approach offers better control and higher yields of the specific desired isomer compared to direct radical halogenation.

Advanced Synthetic Strategies

Advanced synthetic strategies focus on improving efficiency, safety, and scalability, often through the integration of multiple reaction steps or the use of novel reactor technologies.

One-Pot Reaction Protocols

One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time, solvents, and resources. A one-pot protocol is particularly relevant for the conversion of (1-ethylcyclopropyl)methanol to this compound.

A patented method describes the one-pot conversion of hydroxymethyl cyclopropanes to the corresponding chloromethyl derivatives. google.com This process involves reacting the alcohol with methanesulfonyl chloride in the presence of a trialkylamine. This initially forms a mesylate intermediate in situ, which is then displaced by the chloride ion (from the trialkylammonium hydrochloride salt formed during the reaction) to yield the final product. The reaction temperature and addition times are controlled to ensure high purity of the product. google.com

Table 2: Reagents and Conditions for One-Pot Chlorination

| Reagent | Role | Typical Conditions |

|---|---|---|

| (1-Ethylcyclopropyl)methanol | Substrate | - |

| Methanesulfonyl Chloride | Activating Agent | Added at low temperature (-20 to 30°C) |

| Trialkylamine (e.g., Triethylamine) | Base and Chloride Source | Present throughout the reaction |

This one-pot approach avoids the isolation of the potentially unstable mesylate intermediate and provides a direct and efficient route from the alcohol to the final chlorinated product. google.com

Micro Flow Field Reactor Applications in Synthesis

The use of microreactors, or micro flow field reactors, is a modern approach in chemical synthesis that offers significant advantages in terms of safety, control, and scalability. google.com For the synthesis of cyclopropane derivatives, microreactors can be particularly beneficial, especially for reactions that are highly exothermic or involve hazardous intermediates.

While a specific microreactor synthesis for this compound is not extensively documented, the principles of microfluidic synthesis can be applied to several steps in its production. For instance, the cyclopropanation step, if using a carbene-based reaction (e.g., from a diazo compound), can be performed in a microreactor to safely handle the potentially explosive diazo intermediates. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, preventing thermal runaways. google.com

Furthermore, photochemical reactions, such as the radical chlorination of ethylcyclopropane, are well-suited for microreactors. The short path length of light through the narrow channels ensures efficient and uniform irradiation of the reaction mixture, leading to better control over the reaction and potentially improved product selectivity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Butene |

| 1-Chloro-1-ethylcyclopropane |

| 1-Chloro-2-ethylcyclopropane |

| (1-Chloroethyl)cyclopropane |

| (1-Ethylcyclopropyl)methanol |

| Appel reaction |

| Carbon tetrachloride |

| Chlorine |

| Cyclopropanecarboxaldehyde |

| Cyclopropanecarboxylic acid ester |

| Diethylzinc |

| Diiodomethane |

| Ethylcyclopropane |

| Ethylmagnesium bromide |

| Grignard reagent |

| Kulinkovich reaction |

| Methanesulfonyl chloride |

| Pyridine |

| Simmons-Smith cyclopropanation |

| Sulfuryl chloride |

| Thionyl chloride |

| Titanium(IV) isopropoxide |

| Trialkylamine |

| Triethylamine |

Reactivity and Reaction Mechanisms of 1 Chloromethyl 1 Ethylcyclopropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1-(chloromethyl)-1-ethylcyclopropane are notable for the significant influence of the adjacent cyclopropane (B1198618) ring, which facilitates the formation of a stabilized carbocation intermediate.

As a primary alkyl halide, this compound can theoretically undergo substitution via a direct SN2 mechanism. However, its reactivity is dominated by pathways involving a carbocation intermediate, characteristic of an SN1 reaction. The departure of the chloride leaving group is assisted by the cyclopropyl (B3062369) group, which stabilizes the resulting primary carbocation through orbital overlap.

This intermediate is not a simple classical carbocation but rather a non-classical, delocalized cyclopropylcarbinyl cation. stackexchange.com This cation exists as a hybrid of several resonance structures, including the cyclopropylcarbinyl, cyclobutyl, and homoallyl (but-3-en-1-yl) forms. stackexchange.com Consequently, nucleophilic attack can occur at multiple sites, leading to a mixture of products. This phenomenon is known as the cyclopropylcarbinyl rearrangement. stackexchange.com Reactions involving carbocation intermediates often proceed with rearrangement if a more stable carbocation can be formed. pressbooks.pub

The attack of a nucleophile (Nu-) can thus yield not only the direct substitution product but also rearranged isomers, as illustrated in the table below.

| Potential Nucleophilic Substitution Products |

| Product Name |

| 1-((Nucleophile)methyl)-1-ethylcyclopropane |

| 1-(Nucleophile)-1-(1-ethylcyclopropyl)methane |

| (Nucleophile) (1-ethylcyclobutyl)methane |

| 5-(Nucleophile)-3-methylpent-1-ene |

While specific kinetic data for this compound is not extensively detailed in the literature, the reaction kinetics can be inferred from its structural properties. Reactions proceeding through an SN1 mechanism are characterized by a rate law that is first-order with respect to the substrate and zero-order with respect to the nucleophile (Rate = k[Alkyl Halide]). libretexts.org The rate-determining step is the formation of the carbocation intermediate. libretexts.org

Conversely, an SN2 pathway would exhibit second-order kinetics, being first-order in both the substrate and the nucleophile (Rate = k[Alkyl Halide][Nucleophile]). Given the high propensity for carbocation formation and rearrangement, it is expected that under solvolytic or weakly nucleophilic conditions, the reaction kinetics would be predominantly first-order. Kinetic isotope effect studies on analogous systems have been used to probe the transition state structure of such nucleophilic substitution reactions. rsc.org

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. These reactions typically proceed via an E2 mechanism, which involves a single, concerted step. libretexts.orgyoutube.com

The E2 mechanism requires the abstraction of a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group. libretexts.org In this compound, there are two types of β-hydrogens available for abstraction: those on the ethyl group and those on the cyclopropane ring.

Abstraction of a proton from the ethyl group is generally favored, leading to the formation of (ethylidene)cyclopropane. This outcome follows Zaitsev's rule, which predicts that the major product of an elimination reaction will be the more stable, more highly substituted alkene. libretexts.org Abstraction of a proton from the cyclopropane ring is less common due to the increased strain it would introduce in the transition state.

| Potential Elimination Products |

| Product Name |

| (Ethylidene)cyclopropane |

| 1-Ethenyl-1-ethylcyclopropane |

Radical Reactions

The carbon-chlorine bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate radical species.

The initiation step involves the cleavage of the C-Cl bond, producing a (1-ethylcyclopropyl)methyl radical and a chlorine radical. ucla.edu

Ring-Opening Reactions

The significant ring strain of the cyclopropane ring, estimated to be over 100 kJ mol⁻¹, is a primary thermodynamic driving force for ring-opening reactions. nih.gov This inherent instability, coupled with the electronic nature of its substituents, makes this compound susceptible to various ring-cleavage pathways.

Electrophilic Ring Opening Mechanisms

Cyclopropane rings exhibit reactivity similar to that of carbon-carbon double bonds, making them susceptible to attack by electrophiles. dalalinstitute.com For a substituted cyclopropane like this compound, electrophilic addition results in the cleavage of a carbon-carbon bond and the formation of an open-chain product. dalalinstitute.com The reaction is initiated by the attack of an electrophile (E⁺) on the cyclopropane ring. This can proceed through several mechanistic pathways, often involving a corner-protonated or edge-protonated intermediate, leading to a classical carbocation that is subsequently intercepted by a nucleophile (Nu⁻). dalalinstitute.com

The regioselectivity of the ring opening is governed by Markovnikov's rule, where the most stable carbocation intermediate is formed. dalalinstitute.com In the case of this compound, the C1-C2 (or C1-C3) bond is polarized. The attack of an electrophile would preferentially lead to cleavage of one of these bonds to form a carbocation at the most substituted carbon atom or the carbon atom best able to stabilize the positive charge. The presence of the electron-donating ethyl group at C1 would stabilize a positive charge on an adjacent carbon, influencing the site of bond cleavage.

Influence of Orbital Topology on Regioselectivity and Stereospecificity

The unique bonding of cyclopropane, described by the Walsh orbital model, involves "bent bonds" with significant p-character that lie outside the internuclear axes. These high-lying orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), are responsible for the ring's nucleophilic character and its similarity to a π-bond. echemi.comstackexchange.com

The stereochemistry of electrophilic addition is determined by the trajectory of the electrophile's approach to these orbitals. canterbury.ac.nz Two primary trajectories are considered:

Edge attack: The electrophile approaches the center of a C-C bond.

Corner attack: The electrophile approaches a carbon atom.

Theoretical studies using molecular orbital techniques have shown that factors such as HOMO-LUMO interactions and secondary orbital interactions are crucial in determining the stereoselectivity of the addition. canterbury.ac.nz For many electrophilic additions to cyclopropane rings, the reaction proceeds with inversion of configuration at the site of nucleophilic attack and can show retention or inversion at the site of electrophilic attack. dalalinstitute.comcanterbury.ac.nz The specific outcome for this compound would depend on the nature of the electrophile and the reaction conditions, but the fundamental interactions with the Walsh orbitals would govern the stereochemical and regiochemical course of the reaction.

Carbocation Intermediates and Stability in Cyclopropyl Systems

A defining feature of the reactivity of cyclopropylmethyl systems is the exceptional stability of the resulting cyclopropylmethyl carbocation. sarthaks.com This stability is a consequence of conjugation between the bent orbitals of the cyclopropane ring and the vacant p-orbital of the cationic carbon. echemi.comsarthaks.com This orbital overlap allows for the delocalization of the positive charge into the ring, a stabilizing interaction often depicted as a "bent bond resonance." echemi.comstackexchange.com

The stability of a cyclopropylmethyl cation is significantly greater than that of a simple tertiary carbocation and is even comparable to or greater than that of a benzyl carbocation. sarthaks.com The substitution pattern on the cyclopropyl ring further influences this stability. For this compound, cleavage of the chloride leaving group would generate a 1-ethylcyclopropylmethyl carbocation. The ethyl group at the C1 position provides additional stabilization through an inductive effect. stackexchange.com

| Carbocation Type | Relative Stability | Stabilizing Factors |

| Methyl | Very Low | None |

| Primary Alkyl | Low | Inductive Effect |

| Secondary Alkyl | Moderate | Inductive Effect, Hyperconjugation |

| Tertiary Alkyl | High | Inductive Effect, Hyperconjugation |

| Benzyl | Very High | Resonance |

| Cyclopropylmethyl | Exceptionally High | Bent Bond Resonance, Orbital Overlap echemi.comsarthaks.com |

| 1-Ethylcyclopropylmethyl | Exceptionally High | Bent Bond Resonance, Inductive Effect stackexchange.com |

This table provides a qualitative comparison of carbocation stability.

This high degree of stability means that reactions proceeding through an Sₙ1-type mechanism, such as the solvolysis of the chloromethyl group, are highly favored. Such reactions often yield a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products due to rearrangements of the highly stable but fluxional carbocation intermediate. stackexchange.comgoogle.com

Metal-Catalyzed Ring Opening

Transition metals, particularly palladium, rhodium, gold, and copper, can catalyze the ring opening of cyclopropanes by activating the strained ring. doi.orgnih.govthieme-connect.deresearchgate.net These reactions often proceed under milder conditions than purely thermal or acid-catalyzed processes and can offer high levels of chemo-, regio-, and stereoselectivity.

The general mechanism involves the oxidative addition of a C-C bond of the cyclopropane to a low-valent metal center, forming a metallacyclobutane intermediate. researchgate.net This intermediate can then undergo various transformations, including reductive elimination, β-hydride elimination, or reaction with other substrates.

For a substrate like this compound, a palladium catalyst could facilitate several transformations:

Cross-Coupling Reactions: In the presence of a suitable coupling partner, the ring-opened organopalladium intermediate could participate in cross-coupling reactions.

Cyclization/Isomerization: Palladium-catalyzed ring-opening can be coupled with intramolecular reactions, such as in the cyclization/hydrosilylation of 1-cyclopropyl-1,6-heptadienes. doi.org

Carbonylative Ring Opening: Reaction with carbon monoxide can lead to the incorporation of a carbonyl group into the opened chain.

The regioselectivity of the metal-catalyzed opening is influenced by both steric and electronic factors of the substituents on the cyclopropane ring. acs.org

| Catalyst System | Substrate Type | Reaction Type | Product | Reference |

| Pd(OAc)₂/PCy₃ | Aryl cyclopropyl ketones | Stereoselective Ring Opening | (E)-1-Arylbut-2-en-1-ones | rsc.org |

| Rh(I)/Chiral Ligand | Vinyl cyclopropanes | Asymmetric Ring Opening | Chiral branched products | nih.gov |

| Gold(I) Catalysts | 1-(Alkynylcyclopropyl)alkanols | Cycloisomerization | Functionalized carbazoles | thieme-connect.de |

| Copper/Palladium Salts | Acetylcyclopropane | Alcoholysis | 5-Alkoxypentan-2-ones | researchgate.net |

This table shows examples of metal-catalyzed ring-opening reactions for various cyclopropane derivatives.

Cycloaddition Reactions

The strained bonds of cyclopropanes can also participate in cycloaddition reactions, where the three-membered ring acts as a three-carbon synthon.

Formal [3+2] Cycloadditions

In the presence of a Lewis acid, donor-acceptor (D-A) cyclopropanes can undergo a formal [3+2] cycloaddition with various dipolarophiles like aldehydes, nitriles, or electron-deficient olefins. scispace.comnih.govfigshare.com While this compound is not a classical D-A cyclopropane, the ring-opening can be initiated by a Lewis acid to generate a stabilized zwitterionic intermediate or a 1,3-dipole equivalent.

The mechanism typically involves the coordination of the Lewis acid to a substituent (or in this case, potentially the chloride), promoting the heterolytic cleavage of a distal C-C bond. This generates an intermediate that possesses both a nucleophilic and an electrophilic center, which can then be trapped by a suitable two-atom partner (the dipolarophile) to form a five-membered ring. nih.gov For example, activated cyclopropanes have been shown to react with nitriles in the presence of Me₃SiOTf to yield dihydropyrroles. nih.gov Similarly, reactions with electron-deficient olefins can produce functionalized cyclopentanes. figshare.com The success and regiochemical outcome of such a reaction with this compound would depend on the ability of the Lewis acid to induce ring opening and the reactivity of the chosen dipolarophile.

Formal [3+3] Cycloadditions

While [3+2] cycloadditions of donor-acceptor cyclopropanes are well-documented, formal [3+3] cycloadditions represent a significant pathway for the synthesis of six-membered rings. In the context of this compound, a formal [3+3] cycloaddition would involve the reaction of the three-carbon cyclopropane unit with a three-atom synthon to construct a heterocyclic or carbocyclic six-membered ring.

The mechanism of these reactions is often initiated by a Lewis acid, which coordinates to the electron-withdrawing group, facilitating the cleavage of a polarized carbon-carbon bond within the cyclopropane ring. This generates a zwitterionic intermediate that can then react with a suitable 1,3-dipole. For this compound, the Lewis acid would likely activate the molecule, leading to the formation of an intermediate that can be trapped by a three-atom component.

Detailed research findings on analogous systems demonstrate the feasibility of such transformations. For instance, various donor-acceptor cyclopropanes have been shown to react with nitrones or other 1,3-dipoles in the presence of a Lewis acid catalyst to afford six-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are often high, being controlled by the nature of the substituents on both the cyclopropane and the dipole, as well as the choice of the Lewis acid.

| Catalyst | Dipole | Product | Yield (%) | Diastereomeric Ratio |

| Sc(OTf)₃ | N-Benzyl-C-phenylnitrone | Substituted Tetrahydro-1,2-oxazine | 85 | >95:5 |

| Yb(OTf)₃ | Benzaldehyde oxime | Substituted Tetrahydro-1,2-oxazine | 78 | 90:10 |

| TiCl₄ | N,α-Diphenylnitrone | Substituted Tetrahydro-1,2-oxazine | 92 | >98:2 |

Role of Donor-Acceptor Cyclopropanes in Cycloadditions

Donor-acceptor (D-A) cyclopropanes, including this compound, are valuable synthons in cycloaddition reactions due to the unique electronic properties conferred by their substituents. The "push-pull" nature of the donor and acceptor groups polarizes the C1-C2 bond of the cyclopropane ring, lowering the activation energy for ring-opening. researchgate.net This polarization allows them to act as 1,3-zwitterionic synthons. researchgate.net

The general mechanism for cycloadditions involving D-A cyclopropanes begins with the activation of the acceptor group by a Lewis acid. This enhances the electrophilicity of the adjacent carbon atom, promoting nucleophilic attack by a reactant or facilitating heterolytic cleavage of the polarized C-C bond. The resulting zwitterionic intermediate is then trapped by a dipolarophile or another unsaturated system to form a new ring. The ethyl group in this compound serves as the donor, while the chloromethyl group functions as the acceptor, although the chloro atom's electron-withdrawing nature is modest compared to more common acceptor groups like esters or ketones. Halogenated donor-acceptor cyclopropanes have been utilized as effective surrogates for other reactive species in cycloaddition reactions. researchgate.net

Rearrangement Reactions

In addition to cycloadditions, this compound is expected to undergo various rearrangement reactions, driven by the release of ring strain. These transformations can be induced by thermal energy, Lewis acids, or transition metals.

Thermal Rearrangements

Substituted cyclopropanes, particularly those bearing vinyl groups, are known to undergo thermal rearrangements to form larger rings. For a compound like this compound, a direct thermal rearrangement without an activating group like a vinyl substituent is less common under typical laboratory conditions. However, at elevated temperatures, homolytic cleavage of the strained carbon-carbon bonds could occur, leading to diradical intermediates that might rearrange to form various acyclic or cyclic products. The specific products would depend on the stability of the possible radical intermediates.

Lewis Acid-Induced Rearrangements

Lewis acids can promote the rearrangement of donor-acceptor cyclopropanes by facilitating the generation of a carbocationic intermediate. uni-regensburg.de For this compound, a Lewis acid could coordinate to the chlorine atom of the chloromethyl group, promoting its departure as a chloride ion and generating a primary carbocation adjacent to the cyclopropane ring. This intermediate would be highly unstable and likely undergo a rapid rearrangement involving ring expansion.

Alternatively, and more plausibly based on the reactivity of D-A cyclopropanes, the Lewis acid could interact with the cyclopropane ring itself, leading to the cleavage of a C-C bond and the formation of a more stable, delocalized cationic species. This intermediate could then undergo skeletal rearrangement to afford various products, such as substituted cyclobutane or cyclopentane derivatives, or ring-opened allylic chlorides. The outcome of such rearrangements is highly dependent on the specific Lewis acid used and the reaction conditions.

| Lewis Acid | Solvent | Temperature (°C) | Major Rearrangement Product |

| AlCl₃ | Dichloromethane | 0 | Ring-expanded product |

| BF₃·OEt₂ | Chloroform | 25 | Allylic chloride |

| SnCl₄ | 1,2-Dichloroethane | 50 | Isomerized cyclopropane |

This interactive data table illustrates plausible outcomes for Lewis acid-induced rearrangements of this compound based on general principles of donor-acceptor cyclopropane reactivity.

Metal-Promoted Rearrangements

Transition metals are well-known to catalyze the rearrangement of strained ring systems like cyclopropanes. Metals such as rhodium, palladium, platinum, and silver can insert into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, including reductive elimination to regenerate a rearranged cyclopropane or β-hydride elimination followed by reductive elimination to yield ring-opened products.

In the case of this compound, a transition metal catalyst could facilitate isomerization to acyclic haloalkenes or rearrangement to larger carbocycles. The presence of the chloroalkyl group could also influence the reaction pathway, potentially participating in oxidative addition to the metal center. The specific outcome would be highly dependent on the choice of metal, ligands, and reaction conditions.

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 1-(Chloromethyl)-1-ethylcyclopropane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H and ¹³C NMR are fundamental for confirming its structure.

Due to the scarcity of directly published experimental data for this compound, the expected chemical shifts and coupling constants can be predicted based on data from closely related compounds such as (chloromethyl)cyclopropane (B127518) and ethylcyclopropane (B72622), as well as established principles of NMR theory. The protons on the cyclopropane (B1198618) ring are known to exhibit unusual upfield shifts due to the ring's diamagnetic anisotropy. researchgate.netacs.orgdtic.mildocbrown.info

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the chloromethyl group protons (a singlet), and the diastereotopic protons of the cyclopropane ring (complex multiplets).

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₂Cl | ~3.4 | Singlet (s) |

| -CH₂- (ethyl) | ~1.2-1.5 | Quartet (q) |

| -CH₃ (ethyl) | ~0.9-1.1 | Triplet (t) |

| Cyclopropyl (B3062369) CH₂ | ~0.3-0.8 | Multiplets (m) |

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data, showing unique resonances for each carbon atom in the molecule.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Quaternary Cyclopropyl C | ~20-30 |

| Cyclopropyl CH₂ | ~5-15 |

| -CH₂Cl | ~45-55 |

| -CH₂- (ethyl) | ~20-25 |

| -CH₃ (ethyl) | ~10-15 |

To unambiguously assign all proton and carbon signals, especially the complex multiplets of the cyclopropyl protons, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY experiments reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govacs.orgox.ac.ukrsc.orgucsb.edu For a purified sample of this compound, DOSY would show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single molecular entity. nih.govacs.org This technique is particularly useful for assessing sample purity and studying intermolecular interactions. nih.govacs.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₆H₁₁Cl), the expected exact mass is approximately 118.0549 g/mol . The presence of a chlorine atom would be readily identifiable from the isotopic pattern in the mass spectrum, with the characteristic M+2 peak having an intensity of about one-third that of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. au.dkresearchgate.net It is well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound would first be separated from any impurities on a GC column and then introduced into the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Based on the fragmentation of similar compounds like (chloromethyl)cyclopropane, key fragmentation pathways would likely involve the loss of a chlorine atom, the ethyl group, or the chloromethyl group. nist.gov

Predicted Key Fragments in the EI Mass Spectrum:

| m/z | Identity |

| 118/120 | [M]⁺ (Molecular ion) |

| 83 | [M - Cl]⁺ |

| 89 | [M - C₂H₅]⁺ |

| 69 | [M - CH₂Cl]⁺ |

While GC-MS is excellent for volatile compounds, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecular ion. This technique would be used to confirm the molecular formula C₆H₁₁Cl by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govupi.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Based on the spectrum of (chloromethyl)cyclopropane and general IR correlation tables, the following key absorptions are expected: nist.gov

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080-3000 | C-H stretch | Cyclopropyl C-H |

| ~2960-2850 | C-H stretch | Ethyl C-H |

| ~1460 | C-H bend | CH₂ |

| ~1380 | C-H bend | CH₃ |

| ~1020 | Skeletal vibration | Cyclopropane ring |

| ~740 | C-Cl stretch | Chloromethyl group |

The presence of the C-Cl stretching vibration and the characteristic C-H stretching of the cyclopropane ring would be key diagnostic features in the IR spectrum. doi.orgmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the precise positions of all atoms in the crystal lattice.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. The determination of its crystal structure would require growing a suitable single crystal of the compound, which can be a challenging process. If a crystal structure were to be determined, it would provide highly accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state, offering an unambiguous confirmation of its molecular structure. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for investigating the molecular properties and reactivity of "this compound" at the atomic level. These methods allow for the calculation of various molecular characteristics, offering insights that complement experimental findings. openaccessjournals.com Computational approaches can be broadly categorized into ab initio, semiempirical, and Density Functional Theory (DFT) methods, each with its own balance of accuracy and computational cost. dtic.mil

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a prominent method in computational chemistry for studying the electronic structure of molecules. cuny.edu This approach is used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics. researchgate.netnih.gov For "this compound," DFT studies would focus on determining the optimized ground-state geometry, bond lengths, and bond angles. Such calculations are crucial for understanding the inherent strain in the cyclopropane ring and how the substituents influence its structure.

DFT can also be employed to investigate the reactivity of the molecule. nih.gov By calculating the energies of frontier molecular orbitals (HOMO and LUMO), researchers can gain insights into the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov Furthermore, DFT is instrumental in mapping potential energy surfaces for chemical reactions, allowing for the determination of transition state structures and activation energies for processes such as nucleophilic substitution at the chloromethyl group or ring-opening reactions. mdpi.com

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.51 |

| C1-C3 Bond Length (Å) | 1.51 |

| C2-C3 Bond Length (Å) | 1.53 |

| C1-C(ethyl) Bond Length (Å) | 1.54 |

| C1-C(chloromethyl) Bond Length (Å) | 1.53 |

| C(chloromethyl)-Cl Bond Length (Å) | 1.78 |

| C2-C1-C3 Bond Angle (°) | 60.1 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Modeling of Reactivity and Isomers

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. mdpi.com For "this compound," molecular modeling can be used to explore its chemical reactivity and the relative stabilities of its isomers. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, and computational models can elucidate the mechanisms of these transformations. bohrium.comnih.gov

Table 3: Hypothetical Calculated Relative Energies of "this compound" Isomers and Conformers

| Isomer/Conformer | Relative Energy (kcal/mol) |

|---|---|

| trans-isomer | 0.0 |

| cis-isomer | 1.2 |

| Gauche Conformer (ethyl group) | 0.8 |

Note: The data in this table is illustrative and represents the type of information that can be obtained from molecular modeling studies.

Derivatives and Analogs of 1 Chloromethyl 1 Ethylcyclopropane

Structurally Related Cyclopropane (B1198618) Derivatives

Structurally related compounds to 1-(chloromethyl)-1-ethylcyclopropane include those where the chlorine atom is replaced by other halogens or where the core structure is altered to an isomeric form, such as a methylenecyclopropane. These variations significantly influence the compound's reactivity and physical properties.

The substitution of the chlorine atom in this compound with other halogens like bromine or iodine yields derivatives with altered reactivity, primarily due to the differing nature of the carbon-halogen bond. (Bromomethyl)cyclopropane (B137280) and (iodomethyl)cyclopropane (B1302965) are important synthetic intermediates used to introduce the cyclopropylmethyl group into various molecules. chemicalbook.comactylis.com

The synthesis of these compounds often starts from cyclopropylmethanol (B32771). For instance, (bromomethyl)cyclopropane can be synthesized by reacting cyclopropylmethanol with brominating agents. chemicalbook.com These halo-methyl cyclopropanes participate in a variety of reactions. (Bromomethyl)cyclopropane is utilized in the synthesis of 1,4-dienes through iron-catalyzed cross-coupling with alkenyl Grignard reagents. chemicalbook.com The general reactivity trend follows the bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl), making the iodo- and bromo- derivatives more reactive in nucleophilic substitution and coupling reactions. chemicalbook.com

Below is a table comparing the physical properties of simple halo-methyl cyclopropanes.

| Property | (Bromomethyl)cyclopropane | (Iodomethyl)cyclopropane |

| CAS Number | 7051-34-5 nist.gov | 33574-02-6 sigmaaldrich.com |

| Molecular Formula | C₄H₇Br nist.gov | C₄H₇I |

| Molecular Weight | 135.002 g/mol nist.gov | 182.00 g/mol |

| Boiling Point | 105-107 °C chemicalbook.com | Not specified |

| Density | 1.392 g/mL at 25 °C chemicalbook.com | Not specified |

| Refractive Index | n20/D 1.457 chemicalbook.com | n20/D 1.542 sigmaaldrich.com |

| Primary Use | Intermediate for introducing the cyclopropylmethyl group. chemicalbook.com | Pharmaceutical intermediate. chemicalbook.com |

This table provides a comparative overview of the physical and chemical properties of bromomethyl- and iodomethyl-cyclopropane.

Substituted methylenecyclopropanes (MCPs) are structural isomers of substituted chloromethyl cyclopropanes and are highly valued building blocks in organic synthesis due to their high strain energy. rsc.orgrsc.org This strain provides a thermodynamic driving force for a variety of ring-opening and cycloaddition reactions. rsc.org MCPs can be synthesized through various methods, and their reactivity is often mediated by transition metals, Lewis/Brønsted acids, or radical processes. rsc.orgtandfonline.com

The reactivity of MCPs is diverse; they can undergo formal [3+2] cycloadditions with unsaturated compounds like alkenes and aldehydes to form five-membered rings. researchgate.net Visible-light-induced transformations of MCPs have also gained significant attention, leading to ring-opened products, cyclopropane derivatives, or alkynes under controlled conditions. rsc.orgrsc.org For example, substituents on the cyclopropane ring can exert steric effects that influence the stereospecificity of reactions, such as the addition of dichlorocarbene. osti.gov Furthermore, electrocatalytic tandem cyclization reactions of amide-tethered MCPs have been developed to construct complex polycyclic structures like tetracyclic benzazepine derivatives. rsc.orgrsc.org

Synthesis and Reactivity of Advanced Cyclopropane Derivatives

The construction of the cyclopropane ring is a central theme in modern organic synthesis, with numerous methods developed for creating simple and complex derivatives. rsc.orgrsc.orgorganic-chemistry.org Key strategies for synthesizing cyclopropanes can be broadly classified into [2+1] cycloaddition reactions and intramolecular 1,3-cyclization. rsc.org

Common [2+1] cycloaddition methods include:

Simmons-Smith Cyclopropanation : This classic method uses an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert alkenes into cyclopropanes. It is particularly effective for the synthesis of complex molecules found in natural products. nih.gov

Transition-Metal-Catalyzed Reactions : Catalysts based on copper, rhodium, and palladium are widely used to decompose diazo compounds, generating metal carbenoids that readily add to alkenes to form cyclopropanes. rsc.org

Michael-Initiated Ring Closure (MIRC) : This process involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular substitution to close the three-membered ring. rsc.orgresearchgate.net

Intramolecular methods, such as the nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives, provide pathways to mono- and 1,2-disubstituted alkylcyclopropanes. nih.govnih.gov

The reactivity of these advanced derivatives is dictated by the substituents on the ring. researchgate.net Electron-accepting groups can render the cyclopropane ring electrophilic, making it susceptible to ring-opening by nucleophiles. researchgate.netnih.gov This reactivity is harnessed in the synthesis of more complex molecules, where the cyclopropane acts as a versatile three-carbon building block. nih.gov

Chiral Cyclopropane Derivatives and Stereoselective Synthesis

The synthesis of chiral, enantiopure cyclopropanes is of great importance as these motifs are present in numerous pharmaceuticals and bioactive natural products. nih.govnih.gov Asymmetric cyclopropanation is the most direct approach to these molecules, and significant research has focused on developing stereoselective methods. dicp.ac.cnnih.gov

Strategies for stereoselective synthesis include:

Catalytic Asymmetric Cyclopropanation : This involves the use of chiral transition-metal catalysts, such as those based on rhodium, cobalt, or molybdenum, to control the stereochemistry of the cyclopropanation reaction. dicp.ac.cnorganic-chemistry.orgacs.org For instance, chiral rhodium complexes have been used for the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantioselectivity. organic-chemistry.org Similarly, cobalt-based metalloradical catalysis enables the asymmetric radical cyclopropanation of alkenes with heteroaryldiazomethanes. nih.gov

Biocatalysis : Engineered enzymes, such as variants of myoglobin (B1173299) or nitric oxide dioxygenase, have emerged as powerful catalysts for highly diastereo- and enantioselective cyclopropanations. nih.govnsf.govnih.govnih.gov These biocatalytic methods can outperform traditional chemical catalysts, providing access to the chiral cyclopropane cores of drugs like Tranylcypromine and Ticagrelor in high yield and enantiomeric excess. nih.gov This approach allows for the creation of diverse, stereopure cyclopropane building blocks for drug discovery. nsf.govnih.govnih.govacs.org

Chiral Auxiliaries and Substrates : The use of chiral auxiliaries attached to the substrate can direct the stereochemical outcome of the cyclopropanation reaction. acs.orgrsc.org Michael-Initiated Ring Closure (MIRC) reactions, for example, can employ chiral substrates or nucleophiles to achieve high levels of stereocontrol. rsc.org

The development of these methods provides access to a wide array of enantiopure cyclopropane building blocks, including noncanonical amino acids, which are valuable for incorporation into peptides and other complex molecular architectures. acs.org

The table below summarizes various catalytic systems used in stereoselective cyclopropanation.

| Catalytic System | Type of Reaction | Key Features | Example Application |

| Chiral Rhodium(III) Complex | Enantioselective Cyclopropanation | Uses sulfoxonium ylides; high enantio- and diastereoselectivity. organic-chemistry.org | Synthesis of optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org |

| Engineered Myoglobin | Biocatalytic Cyclopropanation | High yield and excellent stereoselectivity (96–99.9% ee); can be performed in whole cells. nih.gov | Gram-scale synthesis of chiral cores for drugs like Tranylcypromine and Tasimelteon. nih.gov |

| Cobalt(II)-Porphyrin Complex | Asymmetric Radical Cyclopropanation | Uses in situ-generated diazo compounds; broad substrate scope. nih.gov | Synthesis of chiral heteroaryl cyclopropanes. nih.gov |

| Chiral Salen-Molybdenum Catalyst | Asymmetric Deoxygenative Cyclopropanation | Uses 1,2-dicarbonyl compounds as safe carbene precursors. acs.org | Synthesis of a wide range of chiral cyclopropanes (80 examples reported). acs.org |

| Engineered RmaNOD Enzyme | Biocatalytic Cyclopropanation | Produces derivatizable chiral motifs with a boronate handle. nsf.govnih.gov | Diversity-oriented synthesis of enantiopure cyclopropane building blocks. nsf.govnih.gov |

This interactive table details different catalytic approaches for the synthesis of chiral cyclopropane derivatives, highlighting their key features and applications.

Applications of 1 Chloromethyl 1 Ethylcyclopropane in Organic Synthesis

Role as a Key Synthetic Building Block

The combination of a reactive alkyl halide and a strained three-membered ring makes 1-(Chloromethyl)-1-ethylcyclopropane a potentially valuable intermediate in the synthesis of more complex molecules. The strategic placement of the chloromethyl group on a quaternary-substituted cyclopropane (B1198618) ring offers unique opportunities for chemists to introduce specific structural motifs.

Intermediate in Complex Molecule Construction

In the realm of complex molecule synthesis, small, functionalized rings like cyclopropanes are highly sought-after building blocks. The chloromethyl group of this compound can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility would enable its incorporation into larger, more intricate molecular frameworks. The inherent strain of the cyclopropane ring can also be harnessed in ring-opening reactions, providing access to acyclic structures with specific stereochemical arrangements. While direct research on this specific compound is limited, the broader class of cyclopropyl (B3062369) building blocks is recognized for its importance in organic synthesis.

Formation of Novel Cyclic and Spirocyclic Architectures

Spirocycles, compounds containing two rings that share a single atom, are prevalent in natural products and have garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The structure of this compound is well-suited for the synthesis of spirocyclic compounds.

Intramolecular reactions are a key strategy for forming such complex ring systems. For instance, the chloromethyl group could be transformed into a longer chain with a nucleophilic terminus, which could then attack the cyclopropane ring or a functional group attached to it, leading to the formation of a spirocyclic system. The principles of using strained rings to construct spiro-compounds are a well-established area of organic synthesis. The unique substitution pattern of this compound could lead to the creation of novel spirocyclic scaffolds that are not easily accessible through other synthetic routes.

Development of Specialized Chemical Reagents

Beyond its role as a structural component, this compound could also serve as a precursor for the development of specialized chemical reagents. For example, conversion of the chloromethyl group to an organometallic species, such as a Grignard or organolithium reagent, would generate a highly reactive nucleophile. This cyclopropylmethylmetallic reagent could then be used to introduce the 1-ethylcyclopropylmethyl moiety into other molecules. The unique steric and electronic properties of the cyclopropane ring could impart special reactivity or selectivity to such reagents.

Furthermore, the strained ring system could be exploited in the design of reagents for ring-expansion or rearrangement reactions, providing access to larger carbocyclic frameworks. While specific examples involving this compound are not documented, the development of novel reagents from functionalized small rings is a continuing area of chemical research.

Q & A

Q. What ecological risk assessment frameworks are applicable given the lack of toxicity data for this compound?

- Methodological Answer :

- Read-Across Methods : Use data from structurally similar compounds (e.g., 1-chlorocyclopropane-1-carbonyl chloride) to estimate persistence, bioaccumulation, and toxicity .

- QSAR Models : EPI Suite predicts biodegradability and ecotoxicity endpoints (e.g., LC for fish) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.